molecular formula C7H13N3OS B3162768 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one CAS No. 881040-94-4

4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one

Cat. No. B3162768
CAS RN: 881040-94-4
M. Wt: 187.27 g/mol
InChI Key: GZKOGYPYLIEEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one, also known as 4-AE-5-MEM-PYZ, is a sulfur-containing heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile and efficient synthetic intermediate for the preparation of various biologically active compounds. 4-AE-5-MEM-PYZ has been widely used in the synthesis of various biologically active compounds such as antibiotics, anti-inflammatory agents, antifungal agents, and antidiabetic agents. In addition, this compound has also been used in the synthesis of several other compounds such as anti-cancer drugs, anticholinesterase agents, and antiviral agents.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ is not yet fully understood. However, it is believed that this compound has a variety of effects on different biochemical and physiological processes. It is believed that 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ can interact with various proteins and enzymes, thereby modulating their activity. In addition, this compound can also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ has been shown to have a variety of effects on different biochemical and physiological processes. It has been shown to modulate the activity of various proteins and enzymes, such as those involved in the metabolism of carbohydrates and lipids. In addition, this compound has also been shown to possess anti-inflammatory and antioxidant properties. Furthermore, 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ has also been shown to possess antidiabetic and antifungal activity.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is available commercially at a low cost. In addition, this compound has a wide range of applications in the field of scientific research. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very stable in certain conditions, such as in the presence of light or heat.

Future Directions

The potential applications of 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ are still being explored. Some of the possible future directions for research include: further exploration of the compound’s anti-inflammatory, antioxidant, and antidiabetic properties; investigation of the compound’s ability to modulate the activity of various proteins and enzymes; exploration of the compound’s potential applications in the synthesis of various other compounds; and investigation of the compound’s potential therapeutic applications.

Scientific Research Applications

4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ has been widely used in scientific research for the synthesis of various biologically active compounds. It has been used in the synthesis of various antibiotics, anti-inflammatory agents, antifungal agents, and antidiabetic agents. In addition, this compound has also been used in the synthesis of several other compounds such as anti-cancer drugs, anticholinesterase agents, and antiviral agents. Furthermore, 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ has also been used as a starting material for the synthesis of various other compounds, such as peptides, peptidomimetics, and other heterocyclic compounds.

properties

IUPAC Name

4-(2-aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-12-4-6-5(2-3-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKOGYPYLIEEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C(=O)NN1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one
Reactant of Route 2
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one
Reactant of Route 3
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one
Reactant of Route 4
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one
Reactant of Route 5
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one
Reactant of Route 6
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one

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